molecular formula C18H17BrN2O2 B2808846 1-(3-(4-bromophenyl)-5-(2-hydroxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl)propan-1-one CAS No. 868155-45-7

1-(3-(4-bromophenyl)-5-(2-hydroxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl)propan-1-one

Cat. No.: B2808846
CAS No.: 868155-45-7
M. Wt: 373.25
InChI Key: NFEVWBFGIHBQKH-UHFFFAOYSA-N
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Description

1-(3-(4-Bromophenyl)-5-(2-hydroxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl)propan-1-one is a complex organic compound that features a pyrazole ring substituted with bromophenyl and hydroxyphenyl groups

Preparation Methods

The synthesis of 1-(3-(4-bromophenyl)-5-(2-hydroxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl)propan-1-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with an appropriate diketone.

    Substitution reactions:

    Final assembly: The final step involves coupling the substituted pyrazole with a propanone derivative under controlled conditions to yield the target compound.

Industrial production methods may involve optimization of these steps to enhance yield and purity, often utilizing catalysts and specific reaction conditions to streamline the process.

Chemical Reactions Analysis

1-(3-(4-Bromophenyl)-5-(2-hydroxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl)propan-1-one undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes, depending on the reagents and conditions used.

    Reduction: Reduction reactions can convert the compound into alcohols or amines.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various halogenating agents. The major products formed depend on the specific reaction conditions and reagents employed.

Scientific Research Applications

1-(3-(4-Bromophenyl)-5-(2-hydroxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl)propan-1-one has a wide range of applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including anti-inflammatory and antimicrobial properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent in the treatment of various diseases.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 1-(3-(4-bromophenyl)-5-(2-hydroxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl)propan-1-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

When compared to similar compounds, 1-(3-(4-bromophenyl)-5-(2-hydroxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl)propan-1-one stands out due to its unique combination of functional groups and structural features. Similar compounds include:

  • 1-(4-bromophenyl)-3-(2-hydroxyphenyl)prop-2-en-1-one
  • 1-(4-fluorophenyl)-3-(2-hydroxyphenyl)prop-2-en-1-one
  • 1-(4-chlorophenyl)-3-(2-hydroxyphenyl)prop-2-en-1-one

These compounds share some structural similarities but differ in their specific substituents and overall reactivity, leading to distinct chemical and biological properties.

Properties

IUPAC Name

1-[5-(4-bromophenyl)-3-(2-hydroxyphenyl)-3,4-dihydropyrazol-2-yl]propan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17BrN2O2/c1-2-18(23)21-16(14-5-3-4-6-17(14)22)11-15(20-21)12-7-9-13(19)10-8-12/h3-10,16,22H,2,11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NFEVWBFGIHBQKH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)N1C(CC(=N1)C2=CC=C(C=C2)Br)C3=CC=CC=C3O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17BrN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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